Hexanedioic acid;2-methyloxirane;oxirane
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Overview
Description
Hexanedioic acid, 2-methyloxirane, and oxirane are compounds that form a polymer with a molecular formula of (C₆H₁₀O₄.C₃H₆O.C₂H₄O)ₓ . These compounds are significant in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanedioic Acid:
2-Methyloxirane:
Industrial Production Methods
Hexanedioic Acid: Industrially produced by the oxidation of cyclohexane with air in the presence of cobalt or manganese catalysts.
2-Methyloxirane: Produced via the chlorohydrin process, where propylene reacts with chlorine and water to form propylene chlorohydrin, which is then dehydrochlorinated to form propylene oxide.
Oxirane: Produced by the direct oxidation of ethylene using a silver catalyst.
Chemical Reactions Analysis
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, forming various oxidized products.
Reduction: They can be reduced to form alcohols or other reduced forms.
Substitution: These compounds can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products
Oxidation: Produces carboxylic acids, aldehydes, or ketones.
Reduction: Produces alcohols or alkanes.
Substitution: Produces various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry
- Used as intermediates in organic synthesis.
- Serve as monomers for polymer production.
Biology
- Studied for their potential biological activities and interactions with biological molecules.
Medicine
- Investigated for their potential use in drug delivery systems and as pharmaceutical intermediates.
Industry
- Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action for these compounds involves their reactivity due to the presence of functional groups such as carboxylic acids and epoxides. These functional groups can undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Ethylene Glycol: Similar in structure to oxirane but with two hydroxyl groups.
Propylene Glycol: Similar to 2-methyloxirane but with two hydroxyl groups.
Cyclohexane: Similar to hexanedioic acid but lacks the carboxylic acid groups.
Uniqueness
Hexanedioic Acid: Unique due to its six-carbon chain with two carboxylic acid groups, making it a key monomer for nylon production.
2-Methyloxirane: Unique due to its three-membered ring structure, making it highly reactive.
Oxirane: Unique due to its simple three-membered ring structure, making it a versatile intermediate in chemical synthesis.
Properties
CAS No. |
37310-98-8 |
---|---|
Molecular Formula |
C11H20O6 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
hexanedioic acid;2-methyloxirane;oxirane |
InChI |
InChI=1S/C6H10O4.C3H6O.C2H4O/c7-5(8)3-1-2-4-6(9)10;1-3-2-4-3;1-2-3-1/h1-4H2,(H,7,8)(H,9,10);3H,2H2,1H3;1-2H2 |
InChI Key |
AEGBOSBMZYQQTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.C1CO1.C(CCC(=O)O)CC(=O)O |
Related CAS |
37310-98-8 58481-42-8 |
Origin of Product |
United States |
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